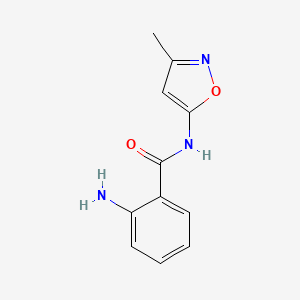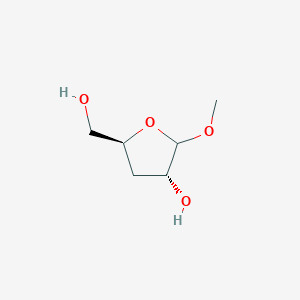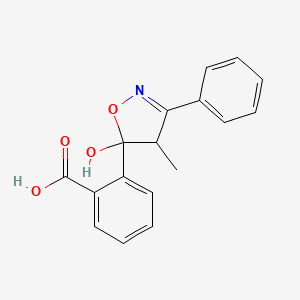
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to the isoxazole ring, as well as a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds to form the isoxazole ring. The reaction conditions often include the use of catalysts such as 18-crown-6 and potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the aromatic or isoxazole rings .
Wissenschaftliche Forschungsanwendungen
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Wirkmechanismus
The mechanism of action of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which lacks the hydroxy, methyl, and phenyl groups.
5-Phenylisoxazole: Similar to the compound but lacks the hydroxy and methyl groups.
4-Methylisoxazole: Contains a methyl group but lacks the hydroxy and phenyl groups.
Uniqueness
2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of hydroxy, methyl, and phenyl groups with the isoxazole and benzoic acid moieties allows for diverse reactivity and interactions, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
63826-30-2 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-(5-hydroxy-4-methyl-3-phenyl-4H-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11-15(12-7-3-2-4-8-12)18-22-17(11,21)14-10-6-5-9-13(14)16(19)20/h2-11,21H,1H3,(H,19,20) |
InChI-Schlüssel |
FZMJYRZGFHVBNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=NOC1(C2=CC=CC=C2C(=O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


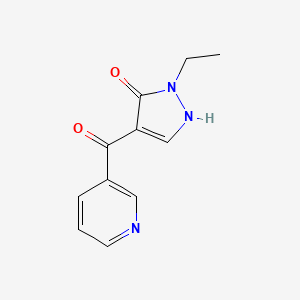
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
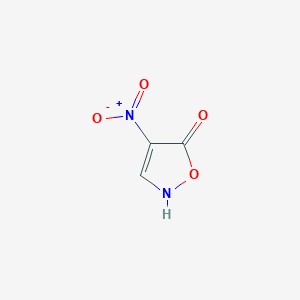
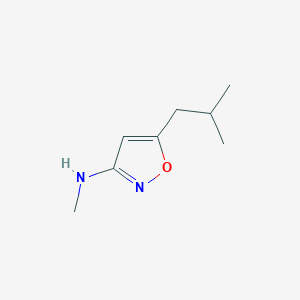

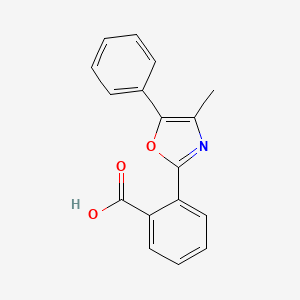

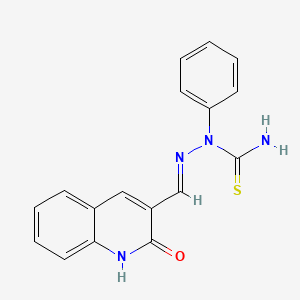
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
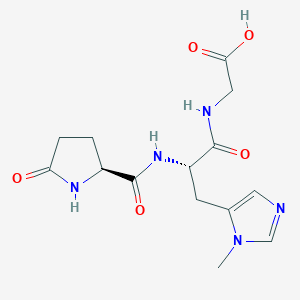
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
